molecular formula C29H31N3O7S B10832779 N-{3-[4-(4-Phenylthiophen-2-Yl)phenyl]propanoyl}-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Amide

N-{3-[4-(4-Phenylthiophen-2-Yl)phenyl]propanoyl}-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Amide

Cat. No.: B10832779
M. Wt: 565.6 g/mol
InChI Key: MMIHYNVQXYWTFM-GOTSBHOMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3TS4” refers to a specific inhibitor of matrix metalloproteinase 12 (MMP12), which is a member of the matrix metalloproteinase family. These enzymes are involved in the breakdown of extracellular matrix components and play a crucial role in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3TS4 involves the creation of pseudo-peptides with a general formula X-l-Glu-NH2, where X corresponds to an acyl moiety with a long aryl-alkyl side chain. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of 3TS4 would involve scaling up the synthetic route described above, with optimizations for yield, purity, and cost-effectiveness. This may include the use of automated peptide synthesizers and large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

3TS4 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of 3TS4, each with potentially different biological activities.

Scientific Research Applications

3TS4 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of matrix metalloproteinases and to develop new inhibitors with improved selectivity and potency.

    Biology: Employed in cell culture and animal models to investigate the role of matrix metalloproteinases in various biological processes, such as tissue remodeling and inflammation.

    Medicine: Explored as a potential therapeutic agent for diseases involving excessive matrix metalloproteinase activity, such as cancer, arthritis, and cardiovascular diseases.

    Industry: Utilized in the development of diagnostic assays and screening platforms for matrix metalloproteinase inhibitors.

Mechanism of Action

The mechanism of action of 3TS4 involves the inhibition of matrix metalloproteinase 12 by binding to its active site. The glutamate side chain of 3TS4 chelates the zinc ion present in the active site of the enzyme, thereby preventing the enzyme from catalyzing the breakdown of extracellular matrix components. This inhibition is highly specific and occurs at nanomolar concentrations, making 3TS4 a potent inhibitor of matrix metalloproteinase 12 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3TS4 is unique due to its high selectivity and potency towards matrix metalloproteinase 12. The specific binding mode, involving the chelation of the zinc ion by the glutamate side chain, distinguishes it from other inhibitors in its class. This unique binding mode contributes to its remarkable nanomolar affinity and selectivity .

Properties

Molecular Formula

C29H31N3O7S

Molecular Weight

565.6 g/mol

IUPAC Name

(4S)-5-amino-4-[[(2S)-4-carboxy-2-[3-[4-(4-phenylthiophen-2-yl)phenyl]propanoylamino]butanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C29H31N3O7S/c30-28(38)22(11-14-26(34)35)32-29(39)23(12-15-27(36)37)31-25(33)13-8-18-6-9-20(10-7-18)24-16-21(17-40-24)19-4-2-1-3-5-19/h1-7,9-10,16-17,22-23H,8,11-15H2,(H2,30,38)(H,31,33)(H,32,39)(H,34,35)(H,36,37)/t22-,23-/m0/s1

InChI Key

MMIHYNVQXYWTFM-GOTSBHOMSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=C2)C3=CC=C(C=C3)CCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2)C3=CC=C(C=C3)CCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.